molecular formula C20H19NO3 B5753253 5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide

5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide

Cat. No.: B5753253
M. Wt: 321.4 g/mol
InChI Key: HDTYMPQNMZFWLS-UHFFFAOYSA-N
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Description

5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide, also known as MPF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide works by inhibiting specific enzymes and signaling pathways that are involved in disease progression. In cancer, this compound inhibits the Akt/mTOR signaling pathway, which is essential for cancer cell growth and survival. In inflammation, this compound inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer, this compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines and decreases inflammation. In neurodegenerative disorders, this compound protects neurons from oxidative stress, reduces neuroinflammation, and improves cognitive function.

Advantages and Limitations for Lab Experiments

5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. Its well-defined mechanism of action and low toxicity make it a valuable tool for studying disease pathways and potential therapeutic targets. However, this compound's limited availability and high cost may be a limitation for some research applications.

Future Directions

Future research on 5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies could investigate the optimal dosing and administration of this compound for maximum efficacy and safety. Finally, research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its well-defined mechanism of action, low toxicity, and stability make it a valuable tool for studying disease pathways and potential therapeutic targets. Future research on this compound could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide can be synthesized through a multistep process involving the reaction of 4-methylphenol with 2-chloroacetyl chloride to produce 4-(chloromethyl)phenol. This intermediate is then reacted with 5-methyl-2-furoic acid to produce this compound. The synthesis method has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Properties

IUPAC Name

5-methyl-4-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-8-10-18(11-9-14)23-13-16-12-19(24-15(16)2)20(22)21-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYMPQNMZFWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(OC(=C2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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